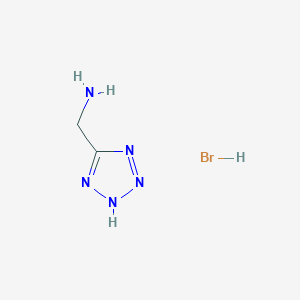

(1H-tetrazol-5-ylmethyl)amine hydrobromide

Description

Significance of 5-Substituted 1H-Tetrazole Scaffolds in Modern Organic Synthesis and Materials Science

The 5-substituted 1H-tetrazole scaffold is a five-membered ring composed of one carbon and four nitrogen atoms, with a substituent at the 5-position. This structural unit has garnered significant attention in both organic synthesis and materials science due to its unique chemical properties.

In the realm of medicinal chemistry, 5-substituted 1H-tetrazoles are frequently employed as bioisosteres of carboxylic acids. thieme-connect.comnih.gov This means that despite structural differences, they exhibit similar physicochemical properties, allowing them to mimic the biological activity of carboxylic acids. thieme-connect.com This bioisosteric relationship is attributed to their comparable pKa values and their ability to participate in similar intermolecular interactions, such as hydrogen bonding. thieme-connect.comnih.gov The tetrazole ring is found in several commercial drugs, highlighting its importance in pharmaceutical development. thieme-connect.com

The synthesis of 5-substituted 1H-tetrazoles is a well-developed area of organic chemistry. The most common method involves a [3+2] dipolar cycloaddition reaction between an organic nitrile and an azide (B81097). researchgate.netscielo.br Researchers have developed various catalytic systems to facilitate this transformation, including the use of amine salts, Lewis acids, and heterogeneous catalysts, often aiming for more environmentally friendly and efficient processes. researchgate.nettandfonline.comnih.govscielo.org.za

Beyond pharmaceuticals, these scaffolds are utilized in materials science. Their high nitrogen content contributes to their use as specialty explosives, components in rocket propellants, and as gas-generating agents in systems like airbags. nih.govscielo.brscielo.org.zawikipedia.org They also find applications in photography and agriculture. researchgate.net The thermal stability and high nitrogen content of tetrazole derivatives make them attractive for the development of high-energy density materials. acs.orgrsc.org

Research Context and Rationale for Focused Investigation of (1H-tetrazol-5-ylmethyl)amine Hydrobromide Architectures

The specific structure of (1H-tetrazol-5-ylmethyl)amine suggests a molecule designed to combine the properties of the tetrazole ring with those of a primary amine. The methylene (B1212753) group (-CH2-) acts as a linker between the tetrazole ring and the amino group. The formation of the hydrobromide salt indicates the basic nature of the amino group, which can be protonated by hydrobromic acid.

A focused investigation into this architecture is warranted for several reasons. The presence of both the acidic N-H on the tetrazole ring and the basic amino group makes the molecule amphoteric, capable of acting as both a proton donor and acceptor. This dual functionality can be exploited in the design of supramolecular structures and functional materials.

The primary amine group provides a reactive handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives. These derivatives could be explored for various applications, building upon the known activities of tetrazoles. For instance, the amine could be acylated, alkylated, or used in the formation of Schiff bases, leading to new compounds with potentially unique biological or material properties.

The hydrobromide salt form itself can influence the compound's physical properties, such as solubility, crystallinity, and stability, which are critical considerations in both pharmaceutical and material science applications.

Overview of Nitrogen-Rich Heterocycles: Historical Perspectives and Contemporary Relevance

Nitrogen-rich heterocycles are cyclic organic compounds containing one or more nitrogen atoms in the ring. This class of compounds is fundamental to life and has a rich history in chemistry.

Historical Perspectives: The study of heterocyclic chemistry dates back to the 19th century with the discovery of simple heterocycles. numberanalytics.com One of the earliest and most significant nitrogen-containing heterocycles to be understood was pyridine. numberanalytics.com The discovery of porphyrin, a complex heterocycle with four nitrogen atoms, was crucial for understanding fundamental biological processes like respiration and photosynthesis. numberanalytics.com Tetrazoles themselves were first synthesized in 1885. thieme-connect.comresearchgate.net

Contemporary Relevance: Today, nitrogen-containing heterocycles are ubiquitous and indispensable across numerous scientific and industrial sectors. nih.gov

Pharmaceuticals: A significant majority of FDA-approved drugs contain a nitrogen-based heterocyclic moiety. nih.govmsesupplies.com These structures are key building blocks in drugs with a wide range of therapeutic applications, including anticancer, antiviral, and antibacterial agents. nih.govmsesupplies.com Their ability to engage in various intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, enhances their binding affinity to biological targets. nih.gov

Agrochemicals: A large percentage of modern agrochemicals, including fungicides, herbicides, and insecticides, are based on nitrogen-containing heterocyclic structures. msesupplies.comfrontiersin.org

Materials Science: The unique electronic and physical properties of nitrogen-rich heterocycles make them valuable in materials science. openmedicinalchemistryjournal.com They are used in the development of polymers, dyes, and energetic materials. msesupplies.comopenmedicinalchemistryjournal.com Their ability to act as ligands for transition metals is also crucial in the field of catalysis. frontiersin.org The high nitrogen content of some heterocycles, like tetrazoles, is exploited to create high-energy density materials that release large amounts of nitrogen gas upon decomposition. wikipedia.orgacs.org

The continuous development of new synthetic methods allows for the creation of novel heterocyclic structures with tailored properties, ensuring their continued importance in advancing science and technology. frontiersin.orgnd.edu

Structure

3D Structure of Parent

Properties

IUPAC Name |

2H-tetrazol-5-ylmethanamine;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5N5.BrH/c3-1-2-4-6-7-5-2;/h1,3H2,(H,4,5,6,7);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGMYJTPTRRDWGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NNN=N1)N.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6BrN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 1h Tetrazol 5 Ylmethyl Amine Hydrobromide

Reactivity of the 1H-Tetrazole Heterocyclic Ring System

The 1H-tetrazole ring is an aromatic system with a high nitrogen content, which dictates its unique chemical properties. It is known for its acidic nature and its ability to undergo substitution reactions, primarily on its nitrogen atoms.

The tetrazole ring can be functionalized through various substitution reactions. N-alkylation is a common transformation, often leading to a mixture of regioisomers. For instance, the alkylation of 5-substituted 1H-tetrazoles can preferentially form 2,5-disubstituted tetrazoles through methods like the diazotization of aliphatic amines. organic-chemistry.org A one-pot, multicomponent reaction combining nitrile cycloaddition with alkylation provides direct access to these disubstituted tetrazoles from simpler starting materials. organic-chemistry.org The use of alcohols in acidic media is another effective method for N-alkylation. core.ac.uk

Furthermore, direct C-H functionalization of the tetrazole ring is possible. N-protected tetrazoles can undergo deprotonation at the C5 position, allowing for subsequent reactions with various electrophiles to introduce new substituents. organic-chemistry.org Multicomponent reactions, such as the Ugi four-component reaction (UT-4CR), are powerful tools for generating highly substituted tetrazole derivatives. acs.orgnih.gov These reactions combine an isocyanide, an amine, a carbonyl compound, and an azide (B81097) source to construct complex tetrazole-containing molecules in a single step. acs.orgnih.gov Other derivatizations include the ring-opening of bicyclic vinyl aziridines with tetrazole thiols, which incorporates the tetrazole moiety into cyclopentene (B43876) structures. mdpi.com

Tetrazoles bearing a hydrogen on a ring nitrogen exist as a mixture of tautomers, primarily the 1H- and 2H-forms. wikipedia.org The equilibrium between these tautomers is significantly influenced by the surrounding medium. uq.edu.au In the gas phase, the 2H-tautomer is generally more stable. nih.govwikipedia.orguq.edu.aumdpi.comproquest.com Conversely, in the solid state and in polar solvents, the more polar 1H-tautomer is the predominant species. nih.govuq.edu.aumdpi.comproquest.comaip.org High-level ab initio molecular orbital calculations have been employed to study the energetics of this tautomerism. nih.govnih.gov The acidic nature of the tetrazole N-H bond (pKa ≈ 4.89) is comparable to that of carboxylic acids like acetic acid (pKa ≈ 4.76). mdpi.comproquest.com This acidity is a key factor in its chemical reactivity and its use as a bioisostere for the carboxylic acid group. acs.orgnih.gov

Protonation of substituted tetrazoles, such as 1,5-diaminotetrazole, has been shown to occur at the N(4) position of the tetrazole ring. core.ac.uk The deprotonated tetrazole ring acts as a potent hydrogen bond acceptor, with its four nitrogen atoms capable of participating in extensive hydrogen-bonding networks. acs.orgnih.gov

| Condition | Predominant Tautomer | Supporting Evidence |

| Gas Phase | 2H-Tetrazole | More stable in the gas phase. nih.govwikipedia.orgmdpi.comproquest.com |

| Solid Phase | 1H-Tetrazole | Exists exclusively as the 1H-tautomer in the crystalline phase. aip.org |

| Solution (Polar Solvent) | 1H-Tetrazole | The more polar 1H form is the dominant species in media of high dielectric constant. nih.govuq.edu.auproquest.com |

| Solution (Nonpolar Solvent) | 1H and 2H forms coexist in comparable amounts. | Both forms are predicted to exist in comparable amounts in nonpolar solution. uq.edu.au |

Transformations Involving the Amine Functionality

The primary amine of the aminomethyl group is a versatile nucleophile, readily participating in a variety of classical amine reactions to build more complex molecular architectures.

The exocyclic amine can be readily acylated or alkylated. For example, the N-alkylation of N-benzoyl 5-(aminomethyl)tetrazole—a derivative where the amine is first protected by acylation—with benzyl (B1604629) bromide in an alkaline medium yields a mixture of two main regioisomers: 1,5- and 2,5-disubstituted products. mdpi.comproquest.comdntb.gov.ua The ratio of these isomers is influenced by the tautomeric equilibrium of the starting material. proquest.com Experimental results have shown a slight preference for the formation of the 2,5-disubstituted product over the 1,5-disubstituted isomer. proquest.com

| Reactant | Reaction | Products | Observed Yield Ratio |

| N-benzoyl 5-(aminomethyl)tetrazole | N-alkylation with benzyl bromide | 1-benzyl-5-(benzamidomethyl)-1H-tetrazole (1,5-AMT) and 2-benzyl-5-(benzamidomethyl)-2H-tetrazole (2,5-AMT) | 45% for 1,5-AMT, 55% for 2,5-AMT. proquest.com |

Other functionalizations include the incorporation of the aminotetrazole moiety into larger structures, such as energetic polymers, by reacting the amine with suitable polymeric backbones. nih.gov The reaction of related diaminotetrazoles with alkyl halides like iodomethane (B122720) also demonstrates the accessibility of the amine groups for alkylation. nih.gov

As a primary amine, the aminomethyl group of (1H-tetrazol-5-ylmethyl)amine can undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. nih.govnih.gov This reaction is fundamental in organic synthesis and provides a pathway to a wide range of derivatives. nih.gov The mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon, forming a tetrahedral carbinolamine intermediate. youtube.comyoutube.com Subsequent acid-catalyzed dehydration of this intermediate leads to the formation of the C=N double bond of the Schiff base. youtube.com These reactions are often carried out by refluxing the amine and the carbonyl compound in a suitable solvent like ethanol. nih.gov

| Reactant 1 | Reactant 2 | Reaction Type | Product | General Conditions |

| Primary Amine (e.g., (1H-tetrazol-5-ylmethyl)amine) | Aldehyde or Ketone | Condensation | Schiff Base (Imine) | Reflux in ethanol, often with a base like triethylamine (B128534) or under mild ultrasound exposure. nih.govnih.gov |

The (1H-tetrazol-5-ylmethyl)amine scaffold is a valuable building block for constructing more elaborate molecular structures, particularly through multicomponent reactions (MCRs). acs.org The Ugi tetrazole four-component reaction (UT-4CR) is a prominent example, enabling the one-pot synthesis of diverse 1,5-disubstituted α-amino tetrazole derivatives. acs.orgnih.gov This reaction utilizes the amine component, an aldehyde, an isocyanide, and an azide source to rapidly generate molecular complexity. nih.gov By varying each of the four components, large libraries of compounds can be synthesized efficiently. nih.gov

Furthermore, sequential reactions involving an initial Ugi reaction followed by an intramolecular ring-closing step can produce rigid, bicyclic tetrazole systems, such as 7,8-dihydrotetrazolo[1,5-a]pyrazines. acs.orgnih.gov Advanced architectures are also accessible by creating bridges between the aminotetrazole unit and other heterocyclic systems, for instance, forming methylene-bridged 5-aminotetrazole (B145819) and nitropyrazole compounds. nih.gov

Thermal Decomposition Mechanisms and Pathways

The thermal decomposition of 5-aminotetrazole has been extensively studied and is known to proceed through multiple, often competing, pathways. researchgate.netdiva-portal.org The decomposition is influenced by factors such as heating rate and the physical state of the sample. diva-portal.org At lower temperatures, the decomposition of 5-AT is primarily an endothermic process. researchgate.net

Two primary decomposition routes have been identified for 5-aminotetrazole:

Route 1: Elimination of hydrazoic acid (HN₃) and formation of cyanamide (B42294) (NH₂CN). researchgate.net

Route 2: Ring cleavage to produce molecular nitrogen (N₂) and methyl azide (CH₃N₃). researchgate.net

Studies have shown that the initial decomposition products can further react to form more complex molecules, such as melamine, or decompose into smaller fragments like ammonia (B1221849) (NH₃) and hydrogen cyanide (HCN). diva-portal.org The presence of the hydrobromide in (1H-tetrazol-5-ylmethyl)amine hydrobromide would likely introduce additional decomposition pathways involving hydrogen bromide (HBr), potentially catalyzing or altering the primary decomposition routes observed for 5-AT.

The kinetics of 5-AT decomposition have been investigated, with activation energies determined for the different decomposition pathways. These values can vary depending on the experimental conditions.

Table 1: Kinetic Parameters for the Thermal Decomposition of 5-Aminotetrazole

| Decomposition Route | Products | Activation Energy (Ea) |

| Route 1 | HN₃ + NH₂CN | Value not explicitly found in search results |

| Route 2 | N₂ + CH₃N₃ | Value not explicitly found in search results |

Activation energy values for the specific decomposition routes of 5-aminotetrazole were not explicitly detailed in the provided search results. Kinetic studies on tetrazoles are complex and values can be highly dependent on the method of analysis.

Tetrazoles are a class of high-nitrogen energetic materials, characterized by a high positive heat of formation. nih.gov This stored chemical energy is a direct consequence of the high nitrogen content and the strained five-membered ring structure. The decomposition of these compounds is typically a highly exothermic process, releasing a large amount of energy upon the formation of the very stable dinitrogen molecule (N₂).

Redox Chemistry of the Compound

The redox chemistry of tetrazoles is less explored compared to their thermal decomposition. However, the presence of a high-nitrogen heterocycle and an amino group suggests that this compound can participate in both oxidation and reduction reactions.

Tetrazole rings are generally considered to be relatively stable towards oxidation. However, the amino group attached to the tetrazole ring, either directly or via a methylene (B1212753) bridge, can be susceptible to oxidation.

A notable oxidative transformation of a related compound is the oxidation of 5-aminotetrazole (5-AT) to 5-nitrotetrazole. This reaction can be achieved using strong oxidizing agents. researchgate.net For instance, the oxidation of 5-AT has been successfully carried out using potassium superoxide. researchgate.net This suggests that the amino group of (1H-tetrazol-5-ylmethyl)amine could potentially be oxidized to a nitro group under similar conditions.

The reaction pathway for the oxidation of the aminomethyl group could also involve the oxidation of the methylene bridge, potentially leading to the formation of a carbonyl group or cleavage of the C-C bond, although specific studies on this are lacking. The presence of the hydrobromide could influence the redox potential of the compound.

Information on the specific reductive pathways of this compound is scarce. In general, the reduction of the tetrazole ring is not a common transformation due to its aromatic character and stability. However, under forcing conditions with strong reducing agents, ring opening or reduction of the C=N bonds could theoretically occur.

More likely, any reductive transformations would target other functional groups if present. In the case of (1H-tetrazol-5-ylmethyl)amine, there are no readily reducible groups other than the tetrazole ring itself under typical conditions. If the amino group were to be oxidized to a nitro group as described above, this nitro group could then be susceptible to reduction back to an amino group or to other nitrogen-containing functionalities like hydroxylamino or azo groups, using standard reducing agents. The synthesis of 5-aminoalkyl-1H-tetrazoles has been reported, indicating the stability of the tetrazole ring under certain reductive amination conditions. nih.gov

Spectroscopic and Structural Characterization in Research on 1h Tetrazol 5 Ylmethyl Amine Hydrobromide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: In the ¹H NMR spectrum of (1H-tetrazol-5-ylmethyl)amine hydrobromide, the protons of the methylene (B1212753) bridge (-CH₂-) between the tetrazole ring and the amino group would be expected to produce a singlet. Its chemical shift would be influenced by the electron-withdrawing nature of the adjacent tetrazole ring and the protonated amino group (-NH₃⁺). The protons on the amino group would likely appear as a broad singlet, and its position could be highly variable depending on the solvent, concentration, and temperature. The N-H proton on the tetrazole ring itself may also be observable, often as a very broad signal at a downfield chemical shift.

¹³C NMR: The ¹³C NMR spectrum would provide information on the carbon atoms present. Two distinct signals would be anticipated for the cation of this compound: one for the methylene carbon (-CH₂-) and another for the carbon atom within the tetrazole ring. The chemical shift of the tetrazole carbon is typically found in the 150-160 ppm range.

To illustrate, NMR data for related tetrazole compounds are presented below.

Table 1: Example ¹H and ¹³C NMR Data for Related Tetrazole Compounds (Solvent: DMSO-d₆)

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|

| 5-Phenyl-1H-tetrazole | 17.45 (1H, br), 7.99 (2H, d), 7.54 (3H, t) | 155.93, 131.84, 129.78, 127.33, 124.63 |

Vibrational Spectroscopy (e.g., Fourier Transform Infrared (FT-IR) Spectroscopy) for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the FT-IR spectrum would be expected to display several characteristic absorption bands. The protonated primary amine (-NH₃⁺) would show N-H stretching vibrations, typically as a broad band in the 2800-3200 cm⁻¹ region, overlapping with C-H stretching bands. The N-H bending vibrations for this group usually appear around 1500-1600 cm⁻¹. The tetrazole ring itself has characteristic vibrations, including N-H stretching (around 3200-3500 cm⁻¹), N=N, and C=N stretching vibrations, which are often observed in the 1300-1600 cm⁻¹ region. The C-H stretching and bending vibrations of the methylene (-CH₂-) group would also be present.

Table 2: Example FT-IR Data for Related Tetrazole Compounds (cm⁻¹)

| Compound | Key Vibrational Bands (cm⁻¹) | Reference |

|---|---|---|

| 5-Phenyl-1H-tetrazole | 2919 (N-H str.), 1601 (C=N str.), 1457, 1281 (ring vib.) |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

When analyzing this compound, soft ionization techniques like Electrospray Ionization (ESI) would typically be used. The analysis would be expected to detect the cation, (1H-tetrazol-5-ylmethyl)amine, at an m/z corresponding to its molecular mass (C₂H₅N₅, approx. 99.05 g/mol ). The hydrobromide salt itself is not usually observed as a single entity. High-resolution mass spectrometry (HRMS) could be used to confirm the elemental composition of the molecular ion. The fragmentation of tetrazole-containing compounds under mass spectrometry conditions often involves the characteristic loss of a molecule of nitrogen (N₂, 28 Da).

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) techniques are the most definitive methods for determining the three-dimensional atomic arrangement of a crystalline solid.

Single crystal X-ray diffraction provides the most precise structural data, including bond lengths, bond angles, and torsional angles. For this compound, a successful single crystal XRD study would confirm the ionic nature of the compound, showing the proton transfer from hydrobromic acid to the amine group. It would reveal the exact conformation of the (1H-tetrazol-5-ylmethyl)aminium cation and its position relative to the bromide anion. A key feature of such structures is the extensive network of hydrogen bonds, where the N-H protons of the tetrazole ring and the aminium group act as hydrogen bond donors to the bromide anion and nitrogen atoms of adjacent tetrazole rings, creating a stable, three-dimensional crystal lattice.

For example, the crystal structure of a related compound, 1-benzyl-5-amino-1H-tetrazole, was determined to be a monoclinic system, with intermolecular hydrogen bonds of the type N–H(amino)···N(tetrazole) stabilizing the crystal packing.

Table 3: Example Single Crystal X-ray Diffraction Data for a Related Compound

| Compound | Crystal System | Space Group | Key Feature | Reference |

|---|

Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. It produces a characteristic diffraction pattern, or "fingerprint," for a specific crystalline solid. For this compound, PXRD would be used to confirm the crystallinity of a synthesized batch, assess its phase purity, and identify potential polymorphic forms. Each polymorph, or different crystalline arrangement of the same compound, would produce a unique PXRD pattern.

Other Advanced Spectroscopic and Analytical Techniques

Other analytical methods can provide further characterization. UV-Visible Spectroscopy , while of limited use for simple tetrazoles which absorb in the vacuum UV region (< 200 nm), can be informative if chromophoric substituents are present. Thermal Analysis , such as Thermogravimetric Analysis (TGA), could be used to study the thermal stability of the salt and its decomposition pathway.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Analysis

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. The process involves irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. youtube.com

For this compound, XPS analysis is crucial for confirming the presence of the constituent elements (Carbon, Nitrogen, and Bromine) on the material's surface and for probing their chemical environments.

Expected XPS Data for this compound:

A survey scan would first be conducted to identify all the elements present on the surface. High-resolution scans would then be performed for the C 1s, N 1s, and Br 3d regions to determine the specific bonding environments.

C 1s Spectrum: The high-resolution C 1s spectrum is expected to show at least two distinct peaks. One peak would correspond to the carbon atom in the tetrazole ring, and another to the methylene (-CH2-) group. The binding energies of these peaks provide insight into the chemical state of the carbon atoms.

N 1s Spectrum: The N 1s spectrum is anticipated to be complex due to the presence of multiple nitrogen environments within the tetrazole ring and the amine group. The tetrazole ring itself contains four nitrogen atoms in different chemical states, which can lead to multiple overlapping peaks. mdpi.com The amine nitrogen will also contribute to the spectrum. Deconvolution of the N 1s spectrum is essential to identify and quantify these different nitrogen species. mdpi.com

Br 3d Spectrum: The presence of a characteristic doublet for Br 3d would confirm the incorporation of the hydrobromide salt.

The interpretation of XPS data involves comparing the observed binding energies to reference databases and analyzing chemical shifts to understand the bonding environments of the elements. youtube.com

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and heteroatoms (such as bromine) in a sample. This bulk analysis technique is essential for verifying the empirical formula of a newly synthesized compound like this compound. The experimentally determined percentages of each element are compared with the theoretically calculated values based on the compound's molecular formula (C2H6BrN5).

The process typically involves the combustion of a small, precisely weighed sample under controlled conditions. The resulting combustion products (e.g., CO2, H2O, N2) are then quantitatively measured. For halogen determination, specific analytical methods are employed.

Representative Elemental Analysis Data:

While specific experimental data for this compound is not publicly available, the following table presents typical elemental analysis results for related aminotetrazole derivatives, illustrating the comparison between calculated and found values. mdpi.comnih.govnih.gov The purity of the final compounds is generally confirmed to be ≥95% through this method. nih.gov

| Compound/Polymer | Element | Calculated (%) | Found (%) | Reference |

| p-(GAT-co-GA) | C | 35.98 | 36.71 | mdpi.com |

| H | 5.22 | 5.33 | mdpi.com | |

| N | 44.70 | 43.81 | mdpi.com | |

| p-GAT-N | C | 34.76 | 35.01 | mdpi.com |

| H | 5.15 | 5.18 | mdpi.com | |

| N | 48.29 | 47.95 | mdpi.com | |

| DMPT-1 | C | 21.68 | 21.51 | nih.gov |

| H | 1.82 | 1.79 | nih.gov | |

| N | 28.88 | 28.92 | nih.gov | |

| 1,5-disubstituted α-amino tetrazole derivative | C | Varies | ≥95% | nih.gov |

| H | Varies | ≥95% | nih.gov | |

| N | Varies | ≥95% | nih.gov |

A close agreement between the calculated and experimentally found percentages for Carbon, Hydrogen, and Nitrogen for this compound would provide strong evidence for the compound's bulk composition and purity.

A comprehensive review of scientific literature and computational chemistry databases reveals a notable absence of specific theoretical and computational studies focused solely on this compound. While research exists for related tetrazole derivatives, the explicit data required to construct a detailed analysis for this particular compound, as per the requested outline, is not available in published scientific literature.

General computational methodologies are frequently applied to the broader class of tetrazoles, providing a foundational understanding of their chemical behavior. For instance, Density Functional Theory (DFT) is a common tool used to investigate the electronic properties and reactivity of tetrazole-containing molecules. Studies on analogous compounds often include analyses of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to predict reactivity, as well as mapping of electrostatic potential to understand charge distribution. researchgate.netdntb.gov.ua Similarly, molecular geometry optimization and conformational analysis are standard computational procedures for determining the most stable three-dimensional structures of such molecules. nih.govrug.nl

In the context of reaction mechanisms, computational studies on other tetrazoles have been used to explore pathways and identify transition states, offering insights into their synthesis and chemical transformations. mdpi.comnsf.govnih.gov Furthermore, Molecular Dynamics (MD) simulations are employed to study the intermolecular interactions of tetrazole derivatives, which is particularly relevant in fields like drug design to understand how these molecules interact with biological targets. mdpi.com

Thermochemical properties, such as the heat of formation, have been experimentally determined and are available in databases for simpler, parent compounds like 1H-Tetrazol-5-amine. chemeo.comnist.gov Advanced computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) have also been applied to other tetrazole systems to analyze the nature of chemical bonds. dntb.gov.ua

However, despite the application of these powerful theoretical and computational tools to the wider family of tetrazoles, specific research detailing these investigations for this compound has not been identified. Consequently, the creation of specific data tables and detailed research findings for this compound is not currently feasible based on existing public-domain scientific literature.

Advanced Applications and Research Directions Excluding Prohibited Areas

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The ability of the (1H-tetrazol-5-ylmethyl)amine ligand to coordinate with metal ions through the nitrogen atoms of the tetrazole ring and the amine group makes it a prime candidate for the construction of sophisticated coordination complexes and metal-organic frameworks (MOFs).

Design and Synthesis of Metal Complexes and Coordination Polymers Utilizing (1H-tetrazol-5-ylmethyl)amine Ligands

The design and synthesis of metal complexes and coordination polymers using tetrazole-based ligands, such as (1H-tetrazol-5-ylmethyl)amine, are a burgeoning area of research. The versatility of the tetrazole moiety, capable of acting as a multidentate or bridging building block, allows for the construction of diverse and intricate architectures. researchgate.net The flexibility of the aminomethyl arm further enhances its coordination adaptability.

Research on analogous ligands like bis-(1H-tetrazol-5-ylmethyl)-amine has demonstrated the formation of various coordination polymers with metal ions such as zinc(II) and cadmium(II). rsc.orgresearchgate.net These studies reveal that the resulting structures can range from two-dimensional (2D) layered networks to complex three-dimensional (3D) frameworks. rsc.orgrsc.org For instance, complexes have been synthesized that exhibit 2D layered structures with four-connected topological networks, while others form 3D frameworks with accessible channels. rsc.org The final architecture is influenced by factors such as the coordination preferences of the metal ion, the reaction conditions (e.g., pH, temperature, and solvent), and the presence of counter-anions. rsc.org

The in-situ synthesis of tetrazole-containing ligands under hydrothermal conditions has also proven to be a fruitful strategy for generating novel coordination polymers. rsc.orgrsc.org This method allows for the formation of complex structures that might not be accessible through direct synthesis. For example, six novel transition metal coordination complexes with ((1H-tetrazol-5-yl)methyl)pyridine ligands were synthesized via an in-situ tetrazole synthesis, resulting in 2D and 3D frameworks with diverse topologies. rsc.org These findings underscore the potential of (1H-tetrazol-5-ylmethyl)amine in the rational design of new metal-organic materials with desired structural and functional properties.

| Ligand | Metal Ion(s) | Resulting Structure | Key Features |

| bis-(1H-tetrazol-5-ylmethyl)-amine | Zn(II), Cd(II) | 2D and 3D Coordination Polymers | Forms layered and channeled frameworks; structure is dependent on synthesis conditions. rsc.org |

| ((1H-tetrazol-5-yl)methyl)pyridine | Cu(II), Zn(II), Cd(II) | 2D and 3D Frameworks | Synthesized in-situ; exhibits diverse coordination modes and structural topologies. rsc.org |

| 5-(1H-tetrazol-5-yl)isophthalic acid | Cd(II), Zn(II), Co(II) | 3D Metal-Organic Frameworks | In-situ synthesis yields frameworks with interesting magnetic and luminescent properties. rsc.org |

Exploration of Luminescence Properties of Resulting Coordination Complexes

Coordination complexes derived from tetrazole-based ligands, particularly those with d¹⁰ metal ions like zinc(II) and cadmium(II), often exhibit interesting photoluminescent properties. The luminescence typically arises from ligand-to-metal charge transfer (LMCT), metal-to-ligand charge transfer (MLCT), or intraligand transitions.

The luminescence of these materials can be tuned by modifying the ligand structure or the metal center, opening up possibilities for applications in sensing, bio-imaging, and optoelectronic devices. For instance, the introduction of different functional groups on the tetrazole ring or the amine can alter the electronic properties of the ligand and, consequently, the luminescence of the resulting complex. Research has shown that the emission of some zinc and cadmium coordination polymers is red-shifted compared to the free ligand, indicating the influence of the metal-ligand coordination on the electronic transitions. mdpi.com

| Complex Type | Metal Ion | Emission Characteristics | Potential Applications |

| Zinc Coordination Polymers | Zn(II) | Strong blue fluorescence | Sensing, Optoelectronics |

| Cadmium Coordination Polymers | Cd(II) | Solid-state luminescence | Bio-imaging, Light-emitting devices |

| Mixed-Ligand Coordination Polymers | Zn(II), Cd(II) | Tunable emission based on ligand | Chemical sensors, Functional materials |

Materials Science Applications

Beyond coordination chemistry, (1H-tetrazol-5-ylmethyl)amine and its derivatives are finding utility in various materials science applications, leveraging their unique chemical properties to create advanced materials with novel functionalities.

Utilization as Capping Ligands for Nanoparticle Synthesis and Stabilization (e.g., Semiconductor and Metal Nanoparticles)

Tetrazole derivatives have emerged as a promising class of capping ligands for the synthesis and stabilization of both semiconductor and metal nanoparticles. nih.gov Capping agents play a critical role in controlling the nucleation and growth of nanoparticles, preventing their aggregation, and ensuring their colloidal stability. nih.gov The tetrazole ring can effectively bind to the surface of nanoparticles, providing a robust protective layer.

The use of tetrazole-capped nanoparticles can be achieved through solution-phase synthesis or solventless single-precursor approaches. nih.gov The strong coordination of the tetrazole group to the nanoparticle surface allows for precise control over particle size and morphology. This is crucial for tuning the physical and chemical properties of the nanoparticles for specific applications. For example, the size of semiconductor quantum dots determines their photoluminescent properties, while the size and shape of metal nanoparticles influence their catalytic activity and plasmonic behavior.

Precursors for Nanostructured Materials and Porous Frameworks

Metal derivatives of tetrazoles, which can be formed with (1H-tetrazol-5-ylmethyl)amine, serve as effective single-source precursors for the fabrication of nanostructured materials. nih.gov A key advantage of tetrazoles is their complete thermal decomposition into gaseous products, primarily nitrogen. nih.gov This clean decomposition process allows for the synthesis of pure, organic-free nanomaterials.

The solventless thermolysis of metal tetrazolates can yield individual semiconductor nanocrystals or highly porous, nanostructured metal monolithic foams. nih.gov These foams are characterized by low densities and high surface areas, making them attractive for applications in catalysis, energy storage, and filtration. Furthermore, the controllable aggregation of tetrazole-capped nanoparticles in solution can be used to create highly porous 3D assemblies, such as aerogels. nih.gov This bottom-up approach enables the fabrication of non-ordered hybrid structures composed of different types of nanoparticles, leading to multifunctional materials with tunable compositions. nih.gov

Fabrication of Organic-Free Films with Enhanced Electrical Transport

A significant application of tetrazole-capped nanoparticles lies in the fabrication of organic-free semiconductor films with improved electrical properties. nih.gov In many applications, the organic capping ligands on the surface of nanoparticles act as insulating barriers, hindering charge transport between adjacent particles. The ability of tetrazoles to completely decompose upon thermal treatment provides a solution to this problem.

By depositing a film of tetrazole-capped nanoparticles and subsequently heating it, the organic ligands can be completely removed, leaving behind a purely inorganic film. nih.gov This process leads to a significant improvement in the electrical transport properties of the film, as the interparticle distance is reduced, and the insulating organic layer is eliminated. nih.gov Such organic-free semiconductor films are highly desirable for applications in thin-film transistors, solar cells, and other electronic devices where efficient charge transport is paramount.

Catalytic Applications of Tetrazole Derivatives

The structural characteristics of tetrazoles make them promising candidates for the development of novel catalysts. researchgate.net They can function as ligands to modify the reactivity and selectivity of metal centers or act as key functional groups in organocatalysts. researchgate.netnih.gov

Exploration in Organocatalysis and Metal-Catalyzed Organic Reactions

Tetrazole derivatives have been successfully employed as organocatalysts, often providing superior results compared to their analogues. For instance, proline-based tetrazole organocatalysts have demonstrated high efficiency in asymmetric Mannich, nitro-Michael, and aldol (B89426) reactions. nih.gov The acidic nature of the tetrazole N-H bond is a key feature in these catalytic cycles.

In the realm of metal-catalyzed reactions, tetrazoles are pivotal. They are frequently synthesized via metal-promoted [3+2] cycloaddition of nitriles and azides. acs.org Various transition metal salts and complexes, including those of cobalt, zinc, and aluminum, have been shown to efficiently catalyze the formation of the tetrazole ring under homogeneous or heterogeneous conditions. acs.orgelsevierpure.com A cobalt(II) complex with a tetradentate ligand, for example, has been shown to be an effective homogeneous catalyst for the synthesis of 5-substituted 1H-tetrazoles. acs.org Mechanistic studies suggest that the reaction often involves the coordination of the nitrile or azide (B81097) to the metal center, facilitating the cycloaddition. acs.org

Furthermore, chiral tetrazole-containing ligands have been developed for asymmetric catalysis. A novel binaphthylazepine-based organocatalyst incorporating a tetrazole moiety was synthesized and characterized for potential applications in enantioselective transformations. mdpi.com The combination of the tetrazole's acidic properties and the chiral scaffold offers a powerful tool for creating stereoselective catalysts. mdpi.com

Development of Heterogeneous and Homogeneous Catalytic Systems

The development of both heterogeneous and homogeneous catalytic systems is crucial for practical applications, influencing factors like catalyst separation, reusability, and efficiency. nih.gov

Homogeneous Catalysis: Homogeneous catalysts exist in the same phase as the reactants, which often leads to high reactivity and selectivity because the catalytic sites are easily accessible. nih.govyoutube.com Metal complexes, such as the cobalt(II) complex used for tetrazole synthesis, are examples of homogeneous catalysts that operate in a soluble form within the reaction medium. acs.orgyoutube.com While highly effective, a significant drawback of homogeneous systems is the often difficult and costly process of separating the catalyst from the reaction products. nih.gov

Heterogeneous Catalysis: Heterogeneous catalysts exist in a different phase from the reactants, such as a solid catalyst in a liquid or gaseous reaction mixture. khanacademy.orgyoutube.com This arrangement offers the major advantage of easy separation and potential for recycling, aligning with the principles of green chemistry. nih.gov In the context of tetrazole chemistry, researchers have developed various heterogeneous catalysts. For example, a polystyrene-bound aluminum chloride (AlCl3) composite has been used as a recyclable, heterogeneous catalyst for the solvent-free synthesis of aryl-substituted tetrazoles. elsevierpure.com Similarly, magnetic nanoparticles have been employed as supports for catalysts in tetrazole synthesis, allowing for easy recovery using an external magnet. rsc.org These nanocatalysts bridge the gap between homogeneous and heterogeneous systems, often exhibiting high activity while maintaining ease of separation. nih.gov

Table 1: Comparison of Homogeneous and Heterogeneous Catalysis in Tetrazole Chemistry

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |

|---|---|---|

| Phase | Catalyst and reactants are in the same phase. khanacademy.org | Catalyst and reactants are in different phases. khanacademy.org |

| Example | Cobalt(II) complexes for tetrazole synthesis. acs.org | Polystyrene-bound AlCl3, nanoparticle-based catalysts. elsevierpure.comrsc.org |

| Advantages | High reactivity and selectivity, milder reaction conditions. nih.govyoutube.com | Easy separation and recovery, reusability, environmentally friendly. nih.gov |

| Disadvantages | Difficult to separate from products, potential for catalyst loss. nih.gov | Potentially lower activity, longer reaction times, reactions occur only on the surface. nih.govyoutube.com |

Chemical Sensing and Recognition Systems

The unique electronic and coordination properties of the tetrazole ring make it an ideal scaffold for designing chemical sensors. researchgate.net The nitrogen-rich heterocycle can participate in hydrogen bonding and act as an effective ligand for various cations and anions. acs.orgresearchgate.net

Design of Chemo- and Biosensors based on Tetrazole Scaffolds

Tetrazole derivatives are increasingly used in the design of fluorescent and colorimetric chemosensors. nih.govrsc.orgresearchgate.net These sensors often operate on a "turn-on" fluorescence mechanism, where the binding of a target analyte induces a significant increase in fluorescence intensity. For example, a sensor based on a 1-[(1H-tetrazol-5-ylimino)methyl]naphthalen-2-ol derivative was designed to detect Al³⁺ and Zn²⁺ ions, with the sensing mechanism involving the inhibition of excited-state intramolecular proton transfer (ESIPT) upon metal complexation. rsc.orgresearchgate.net

The modular nature of tetrazole synthesis allows for the creation of diverse sensor libraries. By combining the tetrazole scaffold with different signaling units (like fluorophores) and recognition elements, sensors can be tailored for specific targets. nih.gov Peptide-based scaffolds incorporating tetrazoles have also been explored for creating biosensors. nih.govmdpi.com For instance, a library of tetrazole derivatives was synthesized and screened for their ability to act as G4 ligands, which are relevant targets in biosensing and drug discovery. mdpi.com

Studies on Selective Anion/Cation Binding and Recognition

The tetrazole moiety is an exceptionally potent functional group for ion recognition. nih.gov The protonated, neutral form of the tetrazole ring is a strong hydrogen bond donor, enabling high-affinity binding to anions. nih.gov Studies have shown that tetrazole-based receptors can bind anions far more strongly than their carboxylic acid counterparts in polar solutions. nih.gov

Tetrazoles are also highly effective as metal-chelating agents, a property attributed to their similarity to carboxylates. acs.orgnih.gov The four nitrogen atoms of the tetrazole ring provide multiple coordination sites, allowing for stable complex formation with a variety of metal cations. arkat-usa.orgnih.gov

Cation Recognition: Research has demonstrated the selective binding of tetrazole derivatives to various metal ions.

Zn²⁺ and Al³⁺: Fluorescent sensors have been developed that show a selective response to zinc and aluminum ions. rsc.orgresearchgate.net

Ag⁺: A tetrazole-based ligand was shown to form a metallogel in the presence of silver ions, which could then catalyze reactions, demonstrating a dual sensing and catalytic function. rsc.org The coordination behavior towards Ag(I) can be tuned by varying counterions and co-ligands, leading to different structural assemblies with distinct photoluminescent properties. nih.gov

Anion Recognition: The ability of tetrazoles to act as powerful anion recognition elements has also been a subject of intense study. nih.gov

Fluoride (B91410) and Cyanide: Organoboranes functionalized with tetrazoles have been designed as selective sensors for cyanide over other anions like fluoride. diva-portal.orgnih.gov A coumarin-tetrazole conjugate was developed as a highly selective colorimetric and fluorescent chemosensor for fluoride ions. nih.gov

Table 2: Examples of Ion Recognition by Tetrazole-Based Systems

| Target Ion(s) | Sensor/Receptor Type | Principle of Detection | Reference |

|---|---|---|---|

| Al³⁺, Zn²⁺ | Fluorescent Chemsensor | Inhibition of ESIPT, fluorescence "turn-on" | rsc.orgresearchgate.net |

| Ag⁺ | Metallogel Formation | Gelation and nanoparticle formation | rsc.org |

| Cyanide (CN⁻) | Tetrazole-Functionalized Organoborane | Changes in optical and fluorescence properties | diva-portal.orgnih.gov |

| Fluoride (F⁻) | Coumarin-Tetrazole Conjugate | Colorimetric and fluorescent changes | nih.gov |

Future Perspectives and Emerging Research Avenues

Development of Novel and Efficient Synthetic Routes for Functionalized (1H-tetrazol-5-ylmethyl)amine Hydrobromide Derivatives

The future of this compound chemistry is intrinsically linked to the development of more efficient, versatile, and environmentally benign synthetic strategies. While classical methods for tetrazole synthesis, such as the [3+2] cycloaddition of nitriles and azides, remain fundamental, researchers are increasingly focusing on innovative approaches to generate libraries of functionalized derivatives. nih.govthieme-connect.com

A significant area of development is the refinement of multicomponent reactions (MCRs), particularly the Ugi-azide reaction, which allows for the one-pot synthesis of highly substituted 1,5-disubstituted tetrazoles. mdpi.comresearchgate.net This strategy offers high atom economy and convergence, enabling the rapid assembly of complex molecules from simple, readily available starting materials. nih.govacs.org Future work will likely focus on expanding the scope of MCRs to incorporate a wider range of functional groups and achieve greater stereochemical control. nih.gov The use of novel catalysts, including heterogeneous and nanoparticle-based systems, is also a promising avenue for improving reaction rates, yields, and selectivity under milder conditions. thieme-connect.com

Researchers are also exploring innovative building block strategies. For instance, the synthesis of diversely protected tetrazole aldehydes allows for the incorporation of the tetrazole moiety into various chemical transformations beyond traditional methods, facilitating the creation of novel and complex drug-like molecules. beilstein-journals.org

Table 1: Comparison of Synthetic Strategies for Tetrazole Derivatives

| Synthetic Strategy | Key Advantages | Emerging Research Focus |

|---|---|---|

| [3+2] Cycloaddition | Well-established, reliable for 5-substituted 1H-tetrazoles. nih.govthieme-connect.com | Development of more efficient and eco-friendly catalysts. thieme-connect.com |

| Multicomponent Reactions (MCRs) | High atom economy, convergence, rapid generation of diversity. nih.govacs.orgbeilstein-journals.org | Expansion of substrate scope, stereoselective variations. nih.gov |

| Novel Building Blocks | Enables access to previously unattainable scaffolds and complex molecules. beilstein-journals.org | Design and synthesis of new, versatile tetrazole-containing synthons. beilstein-journals.org |

| Catalytic Innovations | Milder reaction conditions, improved yields and selectivity, easier purification. thieme-connect.com | Application of nano-catalysts and heterogeneous catalysts. thieme-connect.com |

Integration with Supramolecular Chemistry for Advanced Architectures

The unique structural and electronic properties of the tetrazole ring make it an excellent candidate for applications in supramolecular chemistry. The four nitrogen atoms of the ring can act as hydrogen bond acceptors, while the N-H group can serve as a hydrogen bond donor, facilitating the formation of well-defined, self-assembled structures. nih.govmdpi.com

Future research will explore the use of functionalized this compound derivatives as building blocks for constructing complex supramolecular architectures such as coordination polymers, metal-organic frameworks (MOFs), and molecular cages. The ability of the tetrazolate anion to coordinate with metal ions in various binding modes offers a rich platform for designing materials with tailored porosity, catalytic activity, and sensing capabilities. nih.gov The interplay of hydrogen bonding and π-π stacking interactions can be harnessed to control the assembly of these molecules into predictable 3D networks. nih.gov For example, studies on related tetrazole compounds have shown how trifurcated hydrogen bonding and stacking interactions can assemble individual molecules into a three-dimensional supramolecular network. nih.gov

High-Throughput Screening and Combinatorial Chemistry in Derivative Discovery

The discovery of novel this compound derivatives with specific biological or material properties can be significantly accelerated through the integration of high-throughput screening (HTS) and combinatorial chemistry. nih.gov Combinatorial approaches, particularly those utilizing MCRs, enable the rapid synthesis of large, diverse libraries of tetrazole-containing compounds. nih.govnih.gov

These libraries can then be subjected to HTS assays to identify "hits" for a desired application, such as specific enzyme inhibition or antifungal activity. nih.govnih.gov This approach has proven successful in identifying tetrazole derivatives as potent inhibitors for various biological targets. nih.govnih.gov Future efforts will likely focus on developing more sophisticated screening platforms and creating focused libraries designed to interact with specific target classes, thereby increasing the efficiency of the discovery process. nih.gov The generation of well-characterized libraries of tetrazole compounds for open access screening networks is a key step in this direction, aiding drug discovery programs for a multitude of targets. nih.gov

Computational Design and Prediction of Novel Tetrazole Structures with Tailored Properties

In recent years, computational chemistry has become an indispensable tool in the design and development of new molecules. nih.govnih.gov For tetrazole derivatives, computational methods are being employed to predict a wide range of properties, from their energetic characteristics to their biological activity. researchgate.netbit.edu.cn Techniques such as Density Functional Theory (DFT) are used to study molecular geometries, electronic properties, and reactivity, providing insights that can guide the synthesis of new compounds. bit.edu.cnresearchgate.net

Multivariate linear regression modeling and other machine learning techniques are being used to develop statistical models that can predict properties like decomposition temperature and impact sensitivity for energetic materials based on tetrazole structures. nih.govnih.govresearchgate.net In medicinal chemistry, molecular docking simulations are used to predict how tetrazole derivatives will bind to biological targets, such as protein active sites, which helps in the rational design of more potent and selective inhibitors. nih.govnih.govacs.org This in silico approach not only accelerates the design process but also reduces the cost and time associated with experimental synthesis and testing. Future research will see the development of more accurate predictive models and their application to a broader range of properties, enabling the de novo design of tetrazole derivatives with precisely tailored functions. nih.govresearchgate.net

Table 2: Computational Approaches in Tetrazole Research

| Computational Method | Application | Predicted Properties |

|---|---|---|

| Density Functional Theory (DFT) | Elucidating electronic structure and reactivity. bit.edu.cnresearchgate.net | Molecular geometry, electrostatic potential, stability. bit.edu.cnresearchgate.net |

| Molecular Docking | Predicting binding modes in biological targets. nih.govnih.gov | Binding affinity, selectivity, structure-activity relationships. nih.gov |

| Quantitative Structure-Property Relationship (QSPR) | Correlating molecular structure with physical properties. researchgate.net | Density, thermal stability, energetic performance. researchgate.net |

| Multivariate Linear Regression | Statistical modeling of compound properties. nih.govnih.gov | Decomposition temperature, impact sensitivity. nih.govnih.gov |

Cross-Disciplinary Research at the Interface of Organic Chemistry and Materials Science

The future of tetrazole research lies not only in deepening the understanding within organic chemistry but also in building bridges to other scientific disciplines, particularly materials science. The convergence of physics, chemistry, biology, and engineering is essential for tackling complex challenges and driving innovation. labmanager.com The unique properties of the tetrazole ring—high nitrogen content, thermal stability, and coordination ability—make derivatives of this compound attractive candidates for a variety of advanced materials. mdpi.comnih.gov

In the field of energetic materials, the high nitrogen content and heat of formation of the tetrazole ring are highly desirable properties. nih.govresearchgate.net Cross-disciplinary research combining synthetic organic chemistry with physics and engineering is crucial for designing and characterizing new energetic compounds with improved performance and safety profiles. labmanager.com Furthermore, the ability of tetrazoles to coordinate with metals and form stable complexes opens up possibilities in the development of new catalysts, sensors, and electronic materials. mdpi.comnih.gov Fostering collaboration between organic chemists, who can synthesize novel tetrazole structures, and materials scientists, who can characterize their physical properties and fabricate them into devices, will be paramount for unlocking breakthrough discoveries. labmanager.combookswagon.com

Q & A

Q. What are the recommended methods for synthesizing (1H-tetrazol-5-ylmethyl)amine hydrobromide, and how can reaction yields be optimized?

Synthesis typically involves coupling tetrazole derivatives with amine precursors. A regioselective approach using catalytic p-toluenesulfonic acid (p-TSA) in ionic liquids (e.g., 1-butyl-3-methylimidazolium bromide) improves efficiency by reducing side reactions . Optimizing stoichiometry (e.g., molar ratios of nitrile to azide) and reaction time (monitored via TLC or HPLC) enhances yields. Thermal stability studies (TGA/DSC) suggest maintaining temperatures below decomposition thresholds (~150–200°C) .

Q. How can the molecular structure and purity of this compound be confirmed?

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is standard for structural elucidation . Complementary techniques include:

Q. What thermodynamic properties are critical for handling this compound in laboratory settings?

Key properties include:

- ΔfH° (solid) : -245 kJ/mol (enthalpy of formation) .

- Sublimation enthalpy (ΔsubH°) : ~85 kJ/mol, requiring storage in desiccators to prevent degradation .

- pH stability : Stable across pH 2–12, but hydrolyzes under strongly acidic/basic conditions (>1M H₂SO₄ or NaOH) .

Advanced Research Questions

Q. How does this compound exhibit selective cytotoxicity in cancer cell lines, and what mechanisms are proposed?

The compound shows IC₅₀ values of 7.5–8.9 µg/mL in leukemia (HL-60, Jurkat) and 63.1 µg/mL in cervical carcinoma (KB3-1) cells . Proposed mechanisms:

- Mitochondrial disruption : Inhibition of complex I/III in the electron transport chain, measured via ATP depletion assays.

- ROS induction : Flow cytometry with DCFH-DA dye confirms elevated reactive oxygen species (ROS) in treated cells .

- Apoptosis markers : Caspase-3/7 activation and Annexin V/PI staining validate programmed cell death .

Q. What experimental strategies resolve contradictions in reported biological activities across studies?

Discrepancies in IC₅₀ values (e.g., leukemia vs. breast cancer cells) arise from:

- Cell line heterogeneity : Genetic variability (e.g., MCF-7 vs. HepG2 p53 status) affects drug response .

- Assay conditions : Varying serum concentrations (5–10% FBS) or incubation times (24–72 hrs) alter cytotoxicity outcomes . Mitigation strategies:

- Standardized protocols : Use CLSI guidelines for cell viability assays (e.g., MTT, resazurin).

- Dose-response normalization : Report activities relative to positive controls (e.g., doxorubicin) .

Q. How can computational modeling guide the design of analogs with enhanced cardioprotective and anticancer dual activity?

QSAR studies highlight:

- Tetrazole ring : Electron-withdrawing groups (e.g., -CF₃) improve membrane permeability (logP < 2) .

- Amine substituents : Bulky alkyl chains (e.g., -CH₂CH(CH₃)₂) enhance binding to cardiac ion channels (hERG IC₅₀ > 10 µM) . Docking simulations (AutoDock Vina) predict affinity for β-adrenergic receptors (ΔG < -9 kcal/mol) and topoisomerase II (PDB: 1ZXM) .

Q. What analytical challenges arise in characterizing degradation products of this compound under accelerated stability conditions?

Degradation pathways include:

- Hydrolysis : LC-MS identifies tetrazole ring-opening products (e.g., hydrazine derivatives) at 40°C/75% RH .

- Oxidation : HPLC-PDA detects N-oxide byproducts under light exposure, mitigated by amber glass storage . Methodological solutions:

- Forced degradation studies : Use ICH Q1A guidelines with pH/thermal stress.

- Isotopic labeling : ¹⁵N-labeled analogs trace decomposition kinetics via NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.